molecular formula C18H30N4O2 B5502472 1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5502472
M. Wt: 334.5 g/mol
InChI Key: KBJAGVVITIFYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and conformational isomers. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactivity of the compound, the types of reactions it can participate in, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Chiral Sulfinamide in Asymmetric Synthesis

Chiral sulfinamides, like tert-butanesulfinamide, have shown considerable utility in the stereoselective synthesis of amines and their derivatives, including pyrrolidines, which share a structural motif with the compound . This methodology has found applications in creating structurally diverse compounds that are significant in natural product synthesis and therapeutic applications (Philip et al., 2020).

Biodegradation of Ethyl tert-Butyl Ether (ETBE)

Research on the biodegradation and fate of ETBE in soil and groundwater reflects the environmental impact and microbial interactions with similar tert-butyl compounds. This work highlights the microbial pathways capable of degrading such compounds, potentially informing environmental remediation strategies for related chemicals (Thornton et al., 2020).

Microbial Degradation of tert-Butyl Compounds

The fate of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface has been extensively studied, providing insights into the biodegradability and environmental impact of tert-butyl-based compounds. This research is crucial for understanding the environmental fate and potential remediation strategies for compounds with tert-butyl groups (Schmidt et al., 2004).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action refers to how it exerts its effects at the molecular level. This can involve interactions with specific proteins, enzymes, or cellular structures .

properties

IUPAC Name

1-tert-butyl-N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-7-22-13(3)15(12(2)20-22)8-9-19-17(24)14-10-16(23)21(11-14)18(4,5)6/h14H,7-11H2,1-6H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJAGVVITIFYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCNC(=O)C2CC(=O)N(C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

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